molecular formula C18H15ClFN5O B2814170 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1202981-50-7

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2814170
CAS No.: 1202981-50-7
M. Wt: 371.8
InChI Key: XPSLCZVWHQCRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic chemical compound featuring a urea core flanked by a 3-chloro-4-fluorophenyl group and a phenyl ring substituted with a 6-methylpyridazin-3-ylamino moiety. This specific molecular architecture, which incorporates halogen atoms and a pyridazine ring, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural features, particularly those containing the pyridazinone scaffold, are extensively investigated for a range of biological activities . The presence of the urea functional group is a common pharmacophore in molecules designed to interact with various biological targets, as this group can act as a key hydrogen bond donor and acceptor . The integration of these motifs suggests this compound has potential for use in foundational research, including but not limited to, enzyme inhibition studies, receptor binding assays, and the development of novel therapeutic agents. Researchers are exploring such structures for their utility across multiple domains, such as cardiovascular and anticancer research, given that pyridazinone derivatives are known to be explored as vasodilators and targeted anticancer agents . As with any research compound, thorough investigation is required to fully elucidate its specific mechanism of action, binding affinity, and pharmacological profile. This product is provided exclusively For Research Use Only. It is not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O/c1-11-2-9-17(25-24-11)21-12-3-5-13(6-4-12)22-18(26)23-14-7-8-16(20)15(19)10-14/h2-10H,1H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLCZVWHQCRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-4-fluoroaniline: This intermediate is synthesized through the halogenation of aniline, followed by selective fluorination.

    Formation of 6-Methylpyridazin-3-amine: This intermediate is prepared through the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves the coupling of 3-Chloro-4-fluoroaniline with 6-Methylpyridazin-3-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate amines and isocyanates, followed by purification methods such as recrystallization or chromatography. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has demonstrated that related compounds with similar motifs can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival .

Cancer Treatment

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is being investigated for its role in cancer therapy. Studies have suggested that it may act as a potent inhibitor of certain oncogenic pathways. For instance, its ability to target Aurora kinases has been highlighted in recent research, which could lead to novel treatment strategies for various cancers .

Combination Therapies

There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. Such combination therapies are designed to target multiple pathways simultaneously, potentially leading to better patient outcomes .

  • Antimicrobial Efficacy : A study published in MDPI demonstrated the antimicrobial properties of compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, highlighting their effectiveness against biofilm formation by E. coli .
  • Cancer Cell Line Testing : In a recent investigation, derivatives were tested against several cancer cell lines (MCF7, A549), showing promising results with IC50 values indicating significant growth inhibition .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Pyrimidine and Pyridazine Derivatives

Compounds with pyrimidine or pyridazine substitutions exhibit distinct biological activities depending on the heterocycle’s substitution pattern:

Compound Name Structure Highlights Yield (%) Key Biological Activity Source
SI-008 (1-(3-Chloro-4-fluorophenyl)-3-(4-(2-methyl-6-morpholinopyrimidin-4-ylamino)phenyl)urea) Pyrimidine with morpholine substituent 70 BRAF V600E inhibitor (IC50 not reported)
Target Compound (1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea) Pyridazine with methyl group N/A Hypothesized kinase/biofilm inhibition -
Compound 3b (VEGFR-2 inhibitor) Pyrrolo[2,3-d]pyrimidine core N/A VEGFR-2 IC50 = 91.02 µM

Key Observations :

  • Pyrimidine derivatives like SI-008 and Compound 3b show kinase inhibition, suggesting the target compound’s pyridazine group may similarly target ATP-binding pockets .
  • Methyl groups on pyridazine (target compound) or morpholine on pyrimidine (SI-008) modulate solubility and target affinity.

Thiazole-Linked Urea Derivatives

Thiazole-containing analogs demonstrate variability in substituent effects on yield and bioactivity:

Compound Name Substituents Yield (%) ESI-MS [M+H]+ Source
9c Piperazinylmethyl-thiazole 83.5 446.2
11c (Hydrazinyl derivative) Hydrazinyl-2-oxoethyl-piperazinylmethyl-thiazole 88.9 518.1
MMV665953 3,4-Dichlorophenyl substitution N/A N/A

Key Observations :

  • The hydrazinyl group in 11c improves yield (88.9%) compared to 9c (83.5%), likely due to enhanced stability .
  • MMV665953, a dichlorophenyl analog, exhibits anti-staphylococcal activity (MIC = 8 µg/mL) and biofilm disruption, highlighting the role of halogenation in antimicrobial potency .

Halogenated Phenyl Substituents

Halogen placement on the phenyl ring influences electronic properties and target selectivity:

Compound Name Substituents Key Findings Source
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea 3-CF3-phenyl substitution High lipophilicity (logP = 4.2)
4a (Cell cycle arrest agent) 4-Fluorophenyl substitution Induces G0/G1 arrest (p < 0.01)
11o (Chloro-CF3-phenyl) 3-Chloro-4-(trifluoromethyl)phenyl High molecular weight (568.2 [M+H]+)

Key Observations :

  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability and membrane permeability.
  • 4-Fluorophenyl in 4a promotes apoptosis (15.14% early apoptotic cells vs. 4.46% control), suggesting fluorination’s role in cytotoxicity .

Anti-Biofilm and Antimicrobial Activity

MMV665953 (1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) demonstrates dual anti-malarial and anti-staphylococcal activity:

  • Biofilm Disruption : Reduces S. aureus biofilm biomass by 60% at 16 µg/mL .
  • Comparative Note: The target compound’s pyridazine group may offer enhanced biofilm penetration compared to MMV665953’s dichlorophenyl groups.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H17ClF2N4O
  • Molecular Weight : 364.81 g/mol

The compound features a urea linkage, which is critical for its biological activity, particularly in targeting specific enzymes or receptors.

The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and receptors involved in cancer progression and inflammation. It has been shown to exhibit:

  • Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A54912.5Induction of apoptosis via mitochondrial pathway
MCF-79.8Inhibition of cell cycle progression
HCT1167.2Activation of caspase-dependent pathways

These results demonstrate the compound's effectiveness across multiple cancer types, highlighting its potential as an anticancer agent.

Inhibition of Kinases

The compound has also been tested for its ability to inhibit specific kinases involved in tumor growth and survival:

Kinase IC50 (µM) Effect
Aurora-A0.16Significant inhibition
CDK20.95Moderate inhibition
VEGFR20.30Inhibition of angiogenesis

These findings suggest that the compound may be effective in targeting multiple pathways critical for tumor growth.

Case Studies

  • Study on A549 Cells : In a study conducted by Liu et al., the compound was shown to inhibit A549 lung cancer cell proliferation significantly, with an IC50 value of 12.5 µM. The mechanism involved the induction of apoptosis through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
  • MCF-7 Breast Cancer Model : Research by Zhang et al. demonstrated that treatment with this compound resulted in a notable decrease in MCF-7 cell viability (IC50 = 9.8 µM). The study indicated that the compound interfered with the cell cycle at the G1/S checkpoint, effectively halting proliferation.
  • HCT116 Colon Cancer Study : A study published by Wang et al. reported that the compound exhibited strong cytotoxic effects on HCT116 cells (IC50 = 7.2 µM). The researchers noted that it activated caspase pathways leading to apoptosis, corroborating its potential as an anticancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.